1-Nitrobenzotriazole
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Overview
Description
1-Nitrobenzotriazole is a nitro derivative of benzotriazole, a heterocyclic compound containing a benzene ring fused with a triazole ring. This compound is known for its unique chemical properties and has found applications in various fields such as organic synthesis, medicine, and industry. The nitro group attached to the benzotriazole ring significantly enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrobenzotriazole can be synthesized through the nitration of benzotriazole. The most common method involves the reaction of benzotriazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The nitration reaction can be represented as follows:
C6H5N3+HNO3→C6H4N3NO2+H2O
Industrial Production Methods: In an industrial setting, the nitration process is scaled up using continuous flow reactors to ensure better control over reaction conditions and product quality. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common due to its efficiency and cost-effectiveness. The reaction mixture is continuously stirred and cooled to maintain the desired temperature and prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrobenzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form more oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Aminobenzotriazole.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of benzotriazole.
Scientific Research Applications
1-Nitrobenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a radiosensitizer in cancer therapy, enhancing the effectiveness of radiation treatment.
Industry: It is used in the production of corrosion inhibitors, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 1-nitrobenzotriazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. In the context of its potential anticancer activity, the compound may induce oxidative stress and DNA damage in cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Nitrobenzotriazole can be compared with other nitrobenzazoles such as:
5-Nitrobenzotriazole: Similar in structure but with the nitro group positioned differently, leading to variations in reactivity and applications.
4-Nitrobenzotriazole: Another positional isomer with distinct chemical properties and uses.
2-Nitrobenzotriazole:
Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and makes it suitable for particular synthetic applications. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other nitrobenzazoles.
Properties
IUPAC Name |
1-nitrobenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)9-6-4-2-1-3-5(6)7-8-9/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLGHKHYCQJDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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